molecular formula C16H17N3O2S B11594980 5-(2-(Pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 617694-58-3

5-(2-(Pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11594980
CAS No.: 617694-58-3
M. Wt: 315.4 g/mol
InChI Key: SFUKNSYLMPWUKV-UVTDQMKNSA-N
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Description

(5E)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring and a benzylidene group substituted with a pentyloxy chain. The compound’s distinct structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of the thiazole and triazole precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are then coupled using a suitable linker, such as a benzylidene group, under reflux conditions in the presence of a base.

    Introduction of the Pentyloxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolotriazole derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(5E)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

    Modulating Receptor Activity: Acting as an agonist or antagonist to specific receptors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazole Derivatives: Compounds with similar thiazole and triazole ring structures.

    Benzylidene Derivatives: Compounds with benzylidene groups substituted with various functional groups.

Uniqueness

(5E)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of thiazole, triazole, and benzylidene groups, along with the pentyloxy substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

617694-58-3

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

(5Z)-5-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C16H17N3O2S/c1-2-3-6-9-21-13-8-5-4-7-12(13)10-14-15(20)19-16(22-14)17-11-18-19/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b14-10-

InChI Key

SFUKNSYLMPWUKV-UVTDQMKNSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC=N3)S2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2

Origin of Product

United States

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